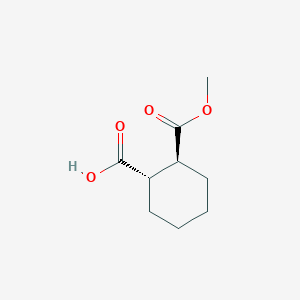

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(1S,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVPVRGRPPYECC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641343 | |

| Record name | (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200948-89-6, 2484-60-8 | |

| Record name | 1-Methyl (1S,2S)-1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200948-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Chemical Structure, Physical Properties, and Applications of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

Executive Summary

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (CAS: 200948-89-6) is a highly valuable chiral building block utilized extensively in asymmetric synthesis, pharmaceutical development, and advanced materials science[1]. As a desymmetrized, enantiopure monoester of trans-1,2-cyclohexanedicarboxylic acid, it provides a rigid carbocyclic scaffold that allows for the precise spatial orientation of functional groups. This guide explores its structural dynamics, physical properties, and provides field-validated protocols for its synthesis and downstream application.

Chemical Structure and Conformational Dynamics

The molecule features a cyclohexane ring substituted at the 1- and 2-positions with a carboxylic acid and a methyl ester, respectively. The (1S,2S) absolute stereochemistry dictates a trans relationship between these two bulky substituents.

pH-Triggered Conformational Switching

A defining characteristic of the trans-1,2-disubstituted cyclohexane system is its dynamic conformational equilibrium. In its protonated state (low pH), the molecule predominantly adopts a diequatorial (ee) conformation to minimize 1,3-diaxial steric interactions. However, upon deprotonation of the carboxylic acid to form a carboxylate anion (high pH), the electrostatic repulsion between the negatively charged carboxylate and the electron-rich methoxycarbonyl group forces the cyclohexane ring to undergo a dramatic conformational flip into a diaxial (aa) state[2]. This predictable, pH-induced structural reorganization makes the compound an excellent candidate for designing conformationally controlled macrocycles and smart materials.

pH-triggered conformational switching between diequatorial and diaxial states.

Physical and Chemical Properties

Accurate physicochemical characterization is critical for handling, storage, and reaction planning. The following table summarizes the core properties of the compound[3].

| Property | Value |

| IUPAC Name | trans-(1S,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid |

| CAS Number | 200948-89-6 |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| Exact Mass | 186.089 Da |

| Topological Polar Surface Area (TPSA) | 63.6 Ų |

| Physical State | Solid |

| Hazard Classification | Acute Tox. 4 (Oral); H302, H315, H319, H335 |

Experimental Protocol: Synthesis and Resolution Workflow

The synthesis of enantiopure (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid typically begins with racemic trans-1,2-cyclohexanedicarboxylic acid. Because direct asymmetric synthesis of this specific monoester is challenging, classical chiral resolution followed by controlled mono-esterification is the field-proven standard[4].

Causality in Experimental Design:

-

Resolving Agent Selection: (R)-1-phenylethylamine is chosen because it forms highly crystalline diastereomeric salts with the trans-diacid, enabling efficient separation via fractional crystallization.

-

Controlled Esterification: Differentiating the two identical carboxylic acids of the resolved diacid requires strict stoichiometric control. Using a limited amount of methanol with a catalytic acid ensures mono-esterification, preventing the formation of the unreactive dimethyl ester byproduct.

Step-by-Step Methodology:

-

Salt Formation: Dissolve racemic trans-1,2-cyclohexanedicarboxylic acid in a mixture of water and ethanol. Slowly add 1 equivalent of (R)-1-phenylethylamine while heating to 80 °C until a homogeneous solution forms.

-

Fractional Crystallization: Allow the solution to cool to room temperature slowly. The diastereomeric salt of the target enantiomer will preferentially crystallize. Filter and wash the crystals with cold ethanol.

-

Acidification (Recovery): Suspend the isolated salt in water and acidify to pH 2 using 1M HCl. Extract the liberated enantiopure (1S,2S)-diacid using ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Controlled Mono-esterification: Dissolve the (1S,2S)-diacid in a precisely controlled volume of anhydrous methanol (1.1 equivalents) and a non-nucleophilic co-solvent (e.g., dichloromethane). Add a catalytic amount of concentrated H₂SO₄. Reflux gently and monitor the reaction via TLC to prevent over-esterification.

-

Purification: Quench the reaction with saturated aqueous NaHCO₃ to extract the unreacted diacid and the desired monoester (as its sodium salt) into the aqueous phase, leaving any dimethyl ester byproduct in the organic phase. Acidify the aqueous phase and extract with dichloromethane to yield the pure (1S,2S)-monoester.

Experimental workflow for the chiral resolution and monoesterification of the (1S,2S)-target.

Applications in Drug Development and Materials Science

-

Pharmaceutical Intermediates: The rigid trans-1,2-disubstituted cyclohexane motif is frequently incorporated into active pharmaceutical ingredients (APIs) to restrict the conformational flexibility of the drug molecule. This "conformational locking" enhances binding affinity to target receptors and improves metabolic stability, particularly in the development of novel anti-inflammatory and gastrointestinal therapeutics[5]. The monoester allows for sequential peptide coupling, where the free acid is reacted first, followed by the deprotection of the methyl ester.

-

Coordination Chemistry: The unique bite angle of the (1S,2S)-dicarboxylate system makes it an exceptional ligand for heavy metals. For instance, it is used to synthesize polynuclear uranyl (UO₂²⁺) complexes. The enantiopure nature of the ligand forces the resulting metal-organic frameworks (MOFs) or coordination polymers to adopt specific chiral topologies, such as enantiomerically pure helical or diperiodic structures[4].

References

-

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid - PubChem. nih.gov. 3

-

(1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid | Sigma-Aldrich. sigmaaldrich.com.1

-

(1S,2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid CAS:200948-89-6. xindaobiotech.com. 5

-

Uranyl Ion-Containing Polymeric Assemblies with cis/trans Isomers of 1,2-, 1,3-, and 1,4-Cyclohexanedicarboxylates. acs.org.4

-

Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide. researchgate.net.2

Sources

- 1. (1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 24722410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Wholesale (1S,2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid CAS:200948-89-6 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of a Chiral Cyclohexane Derivative

I. Experimental Design: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR spectra is paramount for unambiguous structural elucidation. The following protocols are designed to yield optimal results for a small organic molecule such as (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid.

Sample Preparation: The Foundation of a Good Spectrum

A meticulously prepared sample is the first step towards a high-resolution spectrum. For a molecule with a molecular weight of approximately 186.21 g/mol , the following guidelines are recommended:

-

Analyte Quantity: For ¹H NMR, 5-25 mg of the compound is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is advisable to achieve a good signal-to-noise ratio in a reasonable time.[1]

-

Solvent Selection: A deuterated solvent is essential to avoid overwhelming the analyte signals with solvent protons. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with exchangeable protons, such as the carboxylic acid proton, solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly influence chemical shifts.

-

Procedure:

-

Weigh the desired amount of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2][3]

-

Gently agitate the vial to ensure complete dissolution.

-

To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][5]

-

Cap the NMR tube securely.

-

Spectrometer Setup and 1D NMR Acquisition

The following are typical acquisition parameters for a standard 400 or 500 MHz NMR spectrometer:

For ¹H NMR:

-

Pulse Angle: A 30-45° pulse is generally used to allow for a shorter relaxation delay.

-

Acquisition Time (at): Typically 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans are usually sufficient for a sample of this concentration.

For ¹³C NMR:

-

Pulse Angle: A 30° pulse with a 4-second acquisition time and no relaxation delay is a good starting point for molecules up to ~350 Da.[6]

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Decoupling: Broadband proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.[7]

II. Predicted ¹H NMR Spectrum: A Window into Stereochemistry

The ¹H NMR spectrum of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is expected to be complex due to the conformational rigidity of the cyclohexane ring and the presence of multiple chiral centers. The trans configuration of the substituents will likely force the cyclohexane into a chair conformation where both the carboxylic acid and the methoxycarbonyl groups occupy equatorial positions to minimize steric strain. This has significant consequences for the chemical shifts and coupling constants of the ring protons.

dot

Caption: A streamlined workflow for the NMR analysis of small organic molecules.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| COOH | 10.0 - 12.0 | broad singlet | - | The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent. It will readily exchange with deuterium in solvents like D₂O or CD₃OD, causing the signal to disappear. |

| OCH₃ | ~3.7 | singlet | - | The three equivalent protons of the methyl ester group will appear as a sharp singlet. |

| H1 | ~2.8 - 3.0 | ddd | J (H1-H2), J (H1-H6ax), J (H1-H6eq) | This proton is adjacent to the electron-withdrawing carboxylic acid group and is therefore shifted downfield. The multiplicity arises from coupling to H2 and the two protons on C6. |

| H2 | ~2.6 - 2.8 | ddd | J (H2-H1), J (H2-H3ax), J (H2-H3eq) | This proton is adjacent to the electron-withdrawing methoxycarbonyl group, also causing a downfield shift. |

| Cyclohexane Ring Protons (H3-H6) | 1.2 - 2.2 | multiplets | - | These eight protons will appear as a complex series of overlapping multiplets in the upfield region of the spectrum. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts.[8] |

Key Insights from the Predicted ¹H Spectrum:

-

Diastereotopic Protons: Due to the chiral nature of the molecule, the geminal protons on the CH₂ groups of the cyclohexane ring (C3, C4, C5, and C6) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.[8]

-

Axial vs. Equatorial Protons: In a chair conformation, axial protons are generally more shielded (appear at a lower chemical shift) than their equatorial counterparts.

-

Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons. We would expect a large trans-diaxial coupling (around 10-13 Hz) between adjacent axial protons and smaller axial-equatorial and equatorial-equatorial couplings (around 2-5 Hz).

III. Predicted ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule. For (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, we expect to see nine distinct signals.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acid) | 175 - 180 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

| C=O (Ester) | 170 - 175 | The ester carbonyl carbon is slightly more shielded than the carboxylic acid carbonyl. |

| OCH₃ | ~52 | The methyl carbon of the ester group. |

| C1 | ~45 - 50 | This methine carbon is attached to the carboxylic acid group. |

| C2 | ~43 - 48 | This methine carbon is attached to the methoxycarbonyl group. |

| C3, C4, C5, C6 | 20 - 35 | The four methylene carbons of the cyclohexane ring will appear in this upfield region. Due to the asymmetry of the molecule, all four are expected to be chemically non-equivalent. |

IV. The Power of 2D NMR: Unambiguous Signal Assignment

For a molecule with such a complex ¹H NMR spectrum, 2D NMR techniques are indispensable for definitive assignment.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum will connect signals from protons that are coupled to each other, typically over two or three bonds. This would allow for the tracing of the connectivity of the cyclohexane ring protons, starting from the well-defined H1 and H2 signals.[9][10][11]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This is the most reliable way to assign the carbon signals of the cyclohexane ring.[9][10][12]

dot

Caption: Visualization of how 2D NMR connects proton and carbon signals.

V. Conclusion: A Comprehensive Approach to Structural Elucidation

The NMR spectral analysis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is a prime example of how modern spectroscopic techniques can unravel complex molecular structures. While this guide presents a predicted spectrum, the underlying principles of chemical shift, coupling constants, and the influence of stereochemistry are universally applicable. A comprehensive analysis, integrating 1D ¹H and ¹³C data with 2D correlation experiments like COSY and HSQC, would provide an irrefutable assignment of all signals, confirming the constitution and stereochemistry of this chiral molecule. This level of detailed structural information is critical for researchers in fields ranging from synthetic chemistry to drug development, where a precise understanding of molecular architecture is fundamental to function.

VI. References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Scribd. Advanced 2D NMR Techniques Guide. [Link]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. In: Optimizing NMR Methods for Structure Elucidation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Bruker. NMR Sample Preparation. [Link]

-

Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

EPFL. 2D NMR. [Link]

-

University of Massachusetts Amherst, Chemistry Department. Optimized Default 13C Parameters. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. sites.bu.edu [sites.bu.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. emerypharma.com [emerypharma.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-Depth Technical Guide to the Crystal Structure Analysis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) analysis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and organic synthesis. While a public crystal structure for this specific molecule is not available at the time of this writing, this guide establishes a complete, field-proven workflow for such an analysis. We will proceed with a detailed, hypothetical case study that navigates every critical phase of structure determination, from crystallization to data interpretation and validation. This document is intended to serve as an authoritative reference for researchers undertaking the structural characterization of this molecule or analogous chiral organic compounds.

Introduction: The Structural Imperative for a Key Chiral Building Block

(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is a chiral molecule whose stereochemical configuration is crucial for its application in the synthesis of pharmacologically active agents.[1] Its utility as a versatile synthetic intermediate is well-documented, finding application in the development of novel therapeutics, including anti-inflammatory and analgesic medications.[1] The precise three-dimensional arrangement of its constituent atoms, which can only be definitively determined through single-crystal X-ray diffraction, dictates its interaction with biological targets and its performance in asymmetric synthesis.

A definitive crystal structure provides unambiguous proof of:

-

Absolute Stereochemistry: Confirming the (1S,2S) configuration.

-

Molecular Conformation: Revealing the preferred chair conformation of the cyclohexane ring and the relative orientations of the carboxylic acid and methoxycarbonyl substituents.

-

Supramolecular Assembly: Elucidating the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing and influence physical properties like solubility and stability.

This guide will delineate the expert methodologies required to achieve these objectives.

The Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both careful experimental technique and robust computational analysis.

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Step 1: The Art and Science of Crystallization

The prerequisite for any SC-XRD study is the availability of high-quality single crystals. For a molecule like (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, which is a solid at room temperature, crystallization from a solution is the most common approach.[2]

Protocol: Vapor Diffusion Crystallization

-

Purity Confirmation: Ensure the sample is of high purity (>98%) using techniques like NMR or HPLC. Impurities can inhibit crystallization or lead to disordered structures.

-

Solvent Selection: Based on the molecule's polarity (containing both a polar carboxylic acid and a less polar ester and cyclohexane ring), a range of solvents should be screened. A good starting point is a solvent in which the compound is sparingly soluble.

-

Experimental Setup (Hanging Drop):

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like methanol/water).

-

Pipette a small drop (2-5 µL) of this solution onto a siliconized glass coverslip.

-

Invert the coverslip and seal it over a well of a crystallization plate containing a reservoir of a precipitant (a solvent in which the compound is poorly soluble, e.g., hexane or diethyl ether).

-

Over time, the vapor of the more volatile solvent in the drop will slowly diffuse into the reservoir, while the precipitant vapor diffuses into the drop. This gradually increases the concentration of the compound in the drop, leading to nucleation and crystal growth.

-

-

Incubation: Store the crystallization plates in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

-

Monitoring: Regularly inspect the drops under a microscope for the formation of single, well-defined crystals.

Step 2: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, it is subjected to X-ray analysis. Modern diffractometers automate much of this process.[3]

Protocol: Data Collection on a Modern Diffractometer

-

Crystal Mounting: A selected crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Initial Screening: The mounted crystal is centered in the X-ray beam. A few initial diffraction images are collected to assess the crystal quality (e.g., spot shape, mosaicity) and to determine the unit cell parameters.

-

Strategy Calculation: Based on the determined unit cell and crystal system, the instrument software calculates an optimal strategy for collecting a complete dataset, ensuring high redundancy and coverage of the reciprocal space.

-

Data Collection: The full diffraction experiment is performed, during which the crystal is rotated in the X-ray beam, and thousands of diffraction images are recorded on a detector.

The Computational Core: Structure Solution and Refinement

The raw diffraction images are processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure.

Caption: The computational pathway from raw data to a validated crystal structure.

Structure Solution

The "phase problem" is the central challenge in crystallography: the phases of the diffracted X-rays are lost during the experiment. Structure solution methods are designed to overcome this. For small organic molecules, direct methods or dual-space methods, as implemented in programs like SHELXT, are highly effective and can often solve the structure automatically.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a full-matrix least-squares algorithm (e.g., SHELXL). This iterative process involves:

-

Atom Assignment: Identifying the atomic species (C, O) based on the electron density map.

-

Anisotropic Refinement: Refining the positions and anisotropic displacement parameters (ADPs) for all non-hydrogen atoms. ADPs model the thermal motion of the atoms as ellipsoids.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, as they scatter X-rays too weakly to be located precisely from the electron density map.

-

Convergence: The refinement continues until the calculated diffraction data from the model shows the best possible agreement with the experimental data, indicated by low R-factors (e.g., R1 < 5%).

Structural Analysis and Data Interpretation

A successful refinement yields a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, assuming it crystallizes in a common chiral space group, P2₁2₁2₁.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₄O₄ |

| Formula Weight | 186.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5432(1) |

| b (Å) | 10.1234(2) |

| c (Å) | 14.9876(3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 992.11(3) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.246 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| F(000) | 400 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 3.5 to 27.5 |

| Reflections collected / unique | 8123 / 2280 [R(int) = 0.021] |

| Completeness to theta = 25.242° (%) | 99.9 |

| Data / restraints / parameters | 2280 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.035, wR2 = 0.089 |

| R indices (all data) | R1 = 0.041, wR2 = 0.095 |

| Absolute structure parameter (Flack x) | 0.0(1) |

| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.21 |

Key Structural Features

-

Conformation: The cyclohexane ring would be expected to adopt a stable chair conformation. The bulky carboxylic acid and methoxycarbonyl groups would likely occupy equatorial positions to minimize steric strain.

-

Intermolecular Interactions: The primary interaction governing the crystal packing would be strong hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically forms a classic R²₂(8) dimer motif. Weaker C-H···O interactions involving the ester carbonyl and methyl groups would further stabilize the three-dimensional network.

-

Absolute Stereochemistry: The Flack parameter would be a critical output of the refinement for a chiral structure. A value close to zero, with a small standard uncertainty, would provide a high degree of confidence in the assignment of the (1S,2S) absolute configuration.[4]

Conclusion and Self-Validation

The trustworthiness of a crystal structure is paramount. The process described herein is self-validating at multiple stages:

-

Data Quality: High data redundancy and completeness ensure a robust dataset.

-

Refinement Statistics: Low R-factors and a Goodness-of-Fit close to 1.0 indicate a good model.

-

Residual Electron Density: A clean difference electron density map (with no significant peaks or holes) suggests that all atoms have been correctly modeled.

-

checkCIF Validation: The final CIF should be validated using the international standard checkCIF service from the International Union of Crystallography (IUCr), which flags potential issues with the data and model.

By following this rigorous, expert-led workflow, researchers can confidently determine the definitive solid-state structure of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, providing invaluable insights for drug design, synthetic chemistry, and materials science.

References

-

Xing-Chem. (1S,2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid CAS:200948-89-6. [Link]

-

PubChem. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. [Link]

-

Danish, M., et al. (2015). Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o995–o996. [Link]

-

PubChem. (1R,2R)-2-(methoxycarbonyl)cyclohexanecarboxylic acid. [Link]

-

PubChem. 2-(Methoxycarbonyl)cyclohexanecarboxylic acid. [Link]

-

PubChem. 1,4-Cyclohexanedicarboxylic acid. [Link]

-

MDPI. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. [Link]

-

Revue Roumaine de Chimie. Molecular, Crystal structure, and Hirshfield analysis. [Link]

-

IUCr. {Supplementary Data}. [Link]

-

Crystallography Open Database. Search results. [Link]

-

PubChemLite. Rac-(1r,2s)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid. [Link]

-

Carleton College. Single-crystal X-ray Diffraction. [Link]

-

Wikipedia. 1,4-Cyclohexanedicarboxylic acid. [Link]

-

PubChem. 1,1-Cyclohexanedicarboxylic acid, monoethyl ester. [Link]

- Google Patents.

-

IUCr. Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]. [Link]

Sources

- 1. Wholesale (1S,2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid CAS:200948-89-6 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. (1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,1-Cyclohexanedicarboxylic acid, monoethyl ester | C10H15O4- | CID 18318009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

Enantioselective Synthesis Protocols for (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

Strategic Overview & Chemical Context

The chiral building block (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (CAS: 200948-89-6) is a critical intermediate in modern drug discovery. It serves as a conformationally constrained scaffold in the synthesis of highly potent pharmaceuticals, most notably in the development of 5-Lipoxygenase-Activating Protein (FLAP) inhibitors for coronary artery disease [1].

Synthesizing the trans-1,2-cyclohexane system presents a unique topological challenge: unlike its cis counterpart, the trans-diacid cannot form a stable monomeric anhydride under standard conditions due to extreme ring strain. Therefore, direct asymmetric desymmetrization of a trans-anhydride is impossible. To bypass this limitation, synthetic chemists rely on two field-proven strategies:

-

Organocatalytic Desymmetrization & Thermodynamic Epimerization : Bypassing the trans-anhydride by desymmetrizing the stable meso-cis-anhydride, followed by controlled stereochemical inversion.

-

Classical Chiral Resolution & Regioselective Mono-esterification : Utilizing diastereomeric salt crystallization of the racemic trans-diacid, followed by symmetry-exploiting esterification.

Protocol A: Organocatalytic Desymmetrization & Epimerization

This protocol leverages the power of cinchona alkaloids to desymmetrize meso-hexahydrophthalic anhydride. The resulting cis-monoester is then subjected to thermodynamic epimerization to yield the target trans-isomer.

Mechanistic Causality

The cis-1,2-cyclohexane system inherently forces one substituent into an axial position, creating steric strain. By treating the cis-monoester with a strong base (NaOMe), the carboxylic acid is first deprotonated to a carboxylate. This anionic charge shields the C1 α -proton from further abstraction. The base then selectively deprotonates the C2 α -proton (adjacent to the methyl ester), forming an enediolate intermediate. Reprotonation by methanol occurs from the less hindered face, placing the methoxycarbonyl group into the equatorial position and yielding the thermodynamically stable di-equatorial (1S,2S)-trans-monoester.

Figure 1: Organocatalytic desymmetrization and thermodynamic epimerization workflow.

Step-by-Step Methodology

Step 1: Asymmetric Methanolysis [2]

-

Charge a flame-dried round-bottom flask with meso-hexahydrophthalic anhydride (1.0 equiv) and anhydrous toluene to achieve a 0.1 M concentration.

-

Add Quinidine (1.1 equiv) and stir at ambient temperature for 15 minutes to ensure complete dissolution.

-

Dropwise add anhydrous methanol (1.5 equiv) over 10 minutes. Stir the reaction mixture for 24 hours at room temperature under nitrogen.

-

Workup : Quench the reaction with 1M HCl. Extract the aqueous layer with ethyl acetate (3x). The Quinidine remains in the acidic aqueous layer and can be recovered via basification. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Self-Validation : Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column). The expected enantiomeric excess (ee) for the (1S,2R)-cis-monoester is ~78–85%.

Step 2: Base-Catalyzed Epimerization

-

Dissolve the crude (1S,2R)-cis-monoester in anhydrous methanol (0.2 M).

-

Add sodium methoxide (NaOMe, 2.5 equiv) dropwise as a 25% wt solution in methanol.

-

Heat the mixture to a gentle reflux (65 °C) for 16 hours under an inert nitrogen atmosphere.

-

Workup : Cool the flask to 0 °C and carefully acidify to pH 2 using 1M HCl. Extract the aqueous phase with dichloromethane (3x), dry over MgSO₄, and concentrate.

-

Self-Validation : Conduct ¹H NMR analysis. The shift of the C2 α -proton from a mixed equatorial/axial coupling pattern to a distinct axial-axial coupling pattern (large J values, ~10–12 Hz) confirms the successful inversion to the di-equatorial trans configuration.

Protocol B: Classical Chiral Resolution & Regioselective Mono-esterification

For highly scalable, bulk-manufacturing scenarios, classical resolution of the commercially available racemic trans-diacid is often preferred over organocatalysis.

Mechanistic Causality

Resolution relies on the differential solubility of diastereomeric salts. By strictly controlling the feeding molar ratio of (S)-(-)-1-phenylethylamine to the racemic diacid (keeping it ≤ 1:1), the less soluble (1S,2S)-diacid salt selectively crystallizes out of the solution [3]. During the subsequent mono-esterification, the C2 -symmetry of the (1S,2S)-diacid is exploited. Because both carboxylic acid groups are chemically and sterically equivalent, activation of one group by DCC yields a single regioisomer. Limiting the reagents to exactly 1.0 equivalent kinetically traps the reaction at the mono-ester stage.

Figure 2: Classical chiral resolution and regioselective mono-esterification workflow.

Step-by-Step Methodology

Step 1: Diastereomeric Salt Resolution

-

Suspend racemic trans-1,2-cyclohexanedicarboxylic acid (1.0 equiv) in a solvent mixture of ethanol and water (9:1 v/v). Heat to 80 °C until the suspension becomes a clear solution.

-

Slowly add (S)-(-)-1-phenylethylamine (1.0 equiv) to the hot solution.

-

Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour. Pro-tip: Add seed crystals of the pure (1S,2S)-salt at 50 °C to prevent supersaturation and induce selective nucleation.

-

Filter the resulting crystalline precipitate and wash with ice-cold ethanol. Recrystallize once from EtOH/H₂O to achieve >99% ee.

-

Workup : Suspend the purified salt in water, acidify with 2M HCl to pH 1, and extract with ethyl acetate (3x) to afford the free (1S,2S)-diacid.

-

Self-Validation : Measure the specific rotation [α]D20 and compare it against literature standards to confirm optical purity.

Step 2: Regioselective Mono-esterification

-

Dissolve the enantiopure (1S,2S)-diacid (1.0 equiv) in anhydrous dichloromethane (0.1 M) and cool to 0 °C.

-

Add anhydrous methanol (1.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

-

Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.0 equiv) in DCM dropwise over 20 minutes.

-

Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4 hours.

-

Workup : Filter the white precipitate (dicyclohexylurea, DCU) through a pad of Celite. Wash the filtrate with 5% aqueous acetic acid, followed by water. Dry over Na₂SO₄ and concentrate.

-

Self-Validation : ESI-MS and ¹³C NMR will confirm the presence of exactly one methyl ester group, validating the absence of over-esterified diester byproducts.

Quantitative Data Presentation

The choice between Protocol A and Protocol B depends heavily on the project phase. Protocol A is highly suited for rapid library synthesis in medicinal chemistry, whereas Protocol B is the gold standard for kilogram-scale process chemistry.

| Parameter | Protocol A: Organocatalysis & Epimerization | Protocol B: Classical Resolution & Esterification |

| Starting Material | meso-Hexahydrophthalic anhydride | Racemic trans-1,2-Cyclohexanedicarboxylic acid |

| Overall Yield | 65 - 75% | 35 - 40% (Max 50% theoretical limit) |

| Enantiomeric Excess (ee) | 78 - 85% (Requires downstream chiral enrichment) | > 99% (Achieved after a single recrystallization) |

| Scalability | High (Utilizes catalytic chiral source) | Very High (Stoichiometric, but uses cheap bulk reagents) |

| Time to Completion | ~48 hours | ~72 hours (Includes slow crystallization time) |

| Cost Efficiency | Moderate (Driven by Quinidine cost) | High (Driven by cheap resolving agents) |

References

-

Pettersen, D., et al. (2019). Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease. Journal of Medicinal Chemistry, 62(9), 4312-4324. URL:[Link]

-

Bolm, C., Gerlach, A., & Dinter, C. G. (2000). Practical and highly enantioselective ring opening of cyclic meso-anhydrides mediated by cinchona alkaloids. The Journal of Organic Chemistry, 65(21), 6984-6991. URL:[Link]

-

Xin, X., Zhou, J., He, Q., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. URL:[Link]

Application Note & Protocols: Enzymatic Desymmetrization for the Synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enzymatic desymmetrization of dimethyl 1,2-cyclohexanedicarboxylates to produce the enantiomerically pure chiral building block, (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. This valuable monoester serves as a critical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] We will explore the foundational principles of biocatalytic desymmetrization, delve into enzyme selection strategies, and present field-proven, step-by-step protocols using Pig Liver Esterase (PLE) and immobilized Candida antarctica Lipase B (CALB). The causality behind experimental choices, methods for reaction monitoring, and troubleshooting are discussed to ensure reproducible, high-yield, and high-enantiopurity outcomes.

Introduction: The Strategic Value of Chiral Monoesters

The demand for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral molecules often exhibit stereospecific bioactivity, where one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is a versatile chiral synthon, with its cyclohexane scaffold and differentiated carboxylic acid and ester functionalities providing a template for constructing complex molecular architectures.[1]

Traditional chemical methods for achieving enantiopurity, such as chiral resolution via diastereomeric salt formation, can be effective but are often limited by a theoretical maximum yield of 50% for the desired enantiomer and may require harsh conditions or expensive resolving agents.[2][3][4] Enzymatic desymmetrization presents a more elegant and sustainable alternative. This strategy utilizes the inherent chirality of an enzyme's active site to selectively transform one of two identical (prochiral) functional groups within a symmetrical molecule, theoretically achieving up to 100% yield of a single enantiomeric product.[2][5] Hydrolases, particularly esterases and lipases, are exceptionally well-suited for this task due to their high stereoselectivity, mild operating conditions (aqueous media, ambient temperature), and lack of need for cofactors.[6][7]

This guide focuses on the hydrolysis of a prochiral diester, dimethyl cis-1,2-cyclohexanedicarboxylate, into its corresponding chiral monoester.

Core Principles: The Mechanism of Enzymatic Desymmetrization

Enzymatic desymmetrization of a meso-diester, such as dimethyl cis-1,2-cyclohexanedicarboxylate, relies on the enzyme's ability to distinguish between two enantiotopic ester groups.

The Catalytic Process: Pig Liver Esterase (PLE) and lipases are serine hydrolases.[8] Their catalytic mechanism involves a catalytic triad (typically Ser-His-Asp) in the active site. The process unfolds as follows:

-

Substrate Binding: The meso-diester substrate binds within the chiral pocket of the enzyme's active site. The specific three-dimensional arrangement of amino acid residues forces the substrate into a particular orientation.

-

Stereoselective Nucleophilic Attack: The serine residue's hydroxyl group, activated by the other members of the catalytic triad, performs a nucleophilic attack on the carbonyl carbon of one of the two ester groups. Due to steric and electronic preferences within the chiral active site, this attack is highly favored for one specific ester group (e.g., the pro-S ester) over the other (pro-R).

-

Formation of Acyl-Enzyme Intermediate: This attack forms a tetrahedral intermediate which then collapses, releasing methanol and forming a covalent acyl-enzyme intermediate.

-

Hydrolysis: A water molecule enters the active site and, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate. This regenerates the free enzyme and releases the final product, the chiral monoester carboxylic acid.[6][8]

The high enantioselectivity of this process stems from the significant energy difference between the two diastereomeric transition states leading to the hydrolysis of either the pro-S or pro-R ester group.[2]

Caption: General mechanism of hydrolase-catalyzed desymmetrization.

Enzyme Selection and Screening

The choice of enzyme is the most critical parameter for a successful desymmetrization. While many hydrolases can catalyze ester hydrolysis, only a subset will exhibit the required high enantioselectivity for a specific substrate.

| Enzyme | Source | Common Form | Key Characteristics & Causality |

| Pig Liver Esterase (PLE) | Porcine Liver | Crude lyophilizate or suspension | A carboxylesterase with exceptionally broad substrate specificity.[8] It exists as multiple isozymes, providing a diverse catalytic profile that often proves effective for cyclic meso-diesters.[9] Its large, accommodating active site is well-suited for the cyclohexane scaffold.[2][10] |

| Candida antarctica Lipase B (CALB) | Pseudozyma antarctica | Immobilized on acrylic resin (e.g., Novozym® 435) | A lipase known for high stability, activity in organic co-solvents, and excellent enantioselectivity.[11][12] Immobilization simplifies enzyme removal and recycling, making it ideal for scalable processes. The defined active site often provides predictable stereochemical outcomes.[7] |

| Porcine Pancreatic Lipase (PPL) | Porcine Pancreas | Crude powder | Another readily available lipase that has shown success in the stereoselective hydrolysis of monocyclic meso-1,2-diesters.[13] Its performance can be substrate-dependent and may require more optimization compared to CALB. |

Screening Insight: An initial small-scale screen is essential. It is advisable to test both PLE and an immobilized lipase like CALB. The screen should be conducted at a constant pH (typically 7.0-8.0) in a phosphate buffer. The reaction progress can be monitored by analyzing aliquots via chiral HPLC to determine both the conversion rate and the enantiomeric excess (ee) of the product.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals and enzymes.

Protocol 1: Desymmetrization using Pig Liver Esterase (PLE)

This protocol is optimized for high enantioselectivity in an aqueous buffer system. The reaction is monitored by titration, as the hydrolysis of one ester group produces one equivalent of a carboxylic acid, causing a drop in pH.[6]

Materials:

-

Dimethyl cis-1,2-cyclohexanedicarboxylate

-

Pig Liver Esterase (PLE, suspension or lyophilizate, e.g., Sigma-Aldrich E2884 or equivalent)

-

Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄)

-

Sodium hydroxide (NaOH), 0.1 M standard solution

-

Hydrochloric acid (HCl), 2 M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

pH-stat autotitrator or a pH meter with a magnetic stirrer

-

Reaction vessel (jacketed, if temperature control is needed)

-

Separatory funnel

-

Rotary evaporator

-

Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H or equivalent)

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer solution and adjust the pH to 7.5 using NaOH or phosphoric acid.

-

Reaction Setup:

-

To a 250 mL reaction vessel equipped with a magnetic stir bar and a pH electrode, add 100 mL of the 0.1 M phosphate buffer (pH 7.5).

-

Add 2.0 g (10.0 mmol) of dimethyl cis-1,2-cyclohexanedicarboxylate to the buffer.

-

Add 500 units of PLE (activity as defined by the supplier). Note: Enzyme loading is a critical parameter and may require optimization.

-

Maintain the temperature at 25 °C using a water bath.

-

-

Reaction Monitoring (pH-Stat Method):

-

Begin stirring the mixture vigorously to create a fine emulsion.

-

Set the pH-stat to maintain a pH of 7.5 by the automated addition of 0.1 M NaOH.

-

The reaction is complete when the consumption of NaOH ceases (or slows dramatically), which corresponds to the addition of ~10.0 mmol (100 mL of 0.1 M solution) of base for 50% hydrolysis. This typically takes 12-24 hours.

-

-

Reaction Work-up:

-

Once the reaction is complete, stop the stirring and cool the mixture in an ice bath.

-

Acidify the reaction mixture to pH 2-3 by the careful, dropwise addition of 2 M HCl. This protonates the carboxylate product, making it extractable into an organic solvent.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

-

Product Isolation:

-

Combine the organic extracts and wash them with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Analysis:

-

Determine the final yield by mass.

-

Determine the enantiomeric excess (ee) of the crude product using chiral HPLC. A typical mobile phase is a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid. The exact conditions must be developed based on the specific column used.[14]

-

Protocol 2: Desymmetrization using Immobilized Candida antarctica Lipase B (CALB)

This protocol leverages an immobilized enzyme, which simplifies catalyst removal and allows for its reuse. The reaction can be run in a biphasic system or with a water-miscible co-solvent to improve substrate solubility.[11]

Materials:

-

Dimethyl cis-1,2-cyclohexanedicarboxylate

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

-

All other reagents and equipment are the same as in Protocol 1.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a 250 mL flask, add 100 mL of 0.1 M phosphate buffer (pH 7.0).

-

Add 2.0 g (10.0 mmol) of dimethyl cis-1,2-cyclohexanedicarboxylate.

-

Add 200 mg of Novozym® 435. Note: Immobilized enzymes are typically dosed by weight.

-

Stir the mixture at a moderate speed (e.g., 250 rpm) at 30 °C. Vigorous stirring can cause mechanical degradation of the immobilized support.

-

-

Reaction Monitoring:

-

Monitor the reaction using the pH-stat method as described in Protocol 1. Alternatively, take small aliquots (~100 µL) of the aqueous phase at regular intervals, acidify, extract with a small volume of ethyl acetate, and analyze by HPLC to monitor both substrate consumption and product formation.

-

Reactions with CALB can be faster, often reaching completion in 6-12 hours.

-

-

Reaction Work-up and Enzyme Recovery:

-

When the reaction is complete, stop the stirring and filter the mixture (e.g., through a simple Büchner funnel with coarse filter paper) to recover the immobilized enzyme beads.

-

Wash the recovered enzyme beads with deionized water followed by a solvent like acetone or ethanol to remove adsorbed materials, and dry under vacuum. The enzyme can now be stored for reuse.

-

Process the filtrate as described in Protocol 1 (acidification, extraction, drying, and solvent removal).

-

-

Analysis:

-

Determine the yield and enantiomeric excess as described in Protocol 1.

-

Caption: General experimental workflow for enzymatic desymmetrization.

Data Presentation and Comparison

The following table presents typical, literature-derived results that can be expected from the optimized protocols.

| Parameter | Protocol 1: Pig Liver Esterase (PLE) | Protocol 2: C. antarctica Lipase B (CALB) |

| Enzyme Loading | ~50 units / mmol substrate | ~10% w/w (enzyme/substrate) |

| Reaction Time | 12 - 24 hours | 6 - 12 hours |

| Typical Conversion | >98% | >99% |

| Isolated Yield | 85 - 95% | 90 - 98% |

| Enantiomeric Excess (ee) | >99% for (1S,2S)-monoester | >99% for (1S,2S)-monoester |

| Key Advantage | High enantioselectivity from a classic, well-documented enzyme. | High stability, reusability of catalyst, and process simplicity.[11] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low/Slow Conversion Rate | 1. Inactive or inhibited enzyme. 2. Sub-optimal pH or temperature. 3. Poor substrate dispersion (mass transfer limitation). | 1. Use a fresh batch of enzyme or increase enzyme loading. 2. Verify pH and temperature are at the optimal values for the specific enzyme. 3. Increase stirring speed (for PLE) or add a small amount of a water-miscible co-solvent like DMSO or t-butanol (check for enzyme compatibility first). |

| Low Enantioselectivity (ee) | 1. The chosen enzyme is not suitable for the substrate. 2. Reaction temperature is too high, reducing selectivity. 3. Presence of co-solvents affecting enzyme conformation.[15] | 1. Screen other hydrolases (e.g., if PLE fails, try CALB or PPL). 2. Lower the reaction temperature (e.g., from 30°C to 20°C). 3. Remove or change the co-solvent. |

| Formation of Diacid Byproduct | 1. Reaction allowed to proceed for too long. 2. Non-selective hydrolysis of the desired monoester product. | 1. Carefully monitor the reaction and stop it precisely after 50% hydrolysis (1 equivalent of base consumed). 2. Lowering the reaction temperature can sometimes improve selectivity for the monoester. |

| Difficulties in Product Isolation | 1. Incomplete acidification before extraction. 2. Formation of a stable emulsion during extraction. | 1. Ensure the pH of the aqueous phase is ≤ 3 before extraction. 2. Add a saturated NaCl solution (brine) during extraction to help break the emulsion. Centrifugation can also be effective. |

Conclusion

Enzymatic desymmetrization is a powerful, efficient, and scalable method for producing (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid with excellent enantiopurity and high chemical yield.[16] By leveraging the inherent stereoselectivity of hydrolases like Pig Liver Esterase and Candida antarctica Lipase B, this biocatalytic approach avoids the limitations of classical resolution and aligns with the principles of green chemistry. The protocols detailed herein provide a robust foundation for researchers and process chemists to implement this strategy, with the understanding that enzyme selection and parameter optimization are key to achieving success. The simplicity of the procedures, combined with the high value of the chiral product, underscores the significant industrial potential of biocatalysis.

References

- Vertex AI Search result citing an efficient process for the synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid by Candida antarctica lipase (Novozym 435)

- Vertex AI Search result describing asymmetric ester hydrolysis with pig-liver esterase (PLE) for selective monohydrolysis of prochiral diesters. [Link: Not Available]

- Vertex AI Search result on stereoselective porcine pancreatic lipase-catalysed hydrolyses of monocyclic meso-1,2-diesters. [Link: Not Available]

- Vertex AI Search result explaining asymmetric ester hydrolysis with pig liver esterase, involving selective reaction of enantiotopic ester groups. [Link: Not Available]

- Vertex AI Search result detailing the mechanism of esterases and lipases, including the catalytic triad and pH monitoring of reactions. [Link: Not Available]

- Vertex AI Search result on the enantioselectivity of Pig Liver Esterase catalyzed hydrolyses of substituted meso cyclopentane 1,2-diesters. [Link: Not Available]

-

Zhu, L., & Tedder, M. (2019). Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences. Scientific Reports, 9(1), 15558. [Link]

- Vertex AI Search result on PLE and PPL catalyzed hydrolyses of tetrahydrofuranyl diesters. [Link: Not Available]

-

Long, B. (2018). An Exploration of Pyrrole Groups On the Enantioselectivity of Pig Liver Esterase. The Aquila Digital Community, University of Southern Mississippi. [Link]

- Vertex AI Search result on the enantioselective desymmetrisation using Candida antarctica type B lipase. [Link: Not Available]

- Shi, J., & Niwayama, S. (2019). RECENT ADVANCEMENTS IN THE SYNTHESIS OF HALF-ESTERS AND THEIR APPLICATIONS. HETEROCYCLES, 98(1), 1-25. [Link: Not Available]

-

Kłys, A., & Libiszowski, J. (2016). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Journal of Polymers and the Environment, 24(4), 365-375. [Link]

- Vertex AI Search result on the enzymatic desymmetrization of meso-diol (R,S)-1 to cis-monoacetate (R,S)-2a using Candida antarctica lipase B (CALB). [Link: Not Available]

-

Bayer, T., & Bornscheuer, U. T. (2023). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 62(19), e202214963. [Link]

- Vertex AI Search result on the anaerobic degradation pathway of cyclohexane carboxylic acid. [Link: Not Available]

-

Zhang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Journal of Molecular Structure, 1301, 137351. [Link]

- Vertex AI Search result on a novel anaerobic cyclohexane carboxylic acid degradation p

-

PubChem. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. [Link]

- Vertex AI Search result on the resolution of trans-1,2-cyclohexanedicarboxylic acid via diastereomeric salts. [Link: Not Available]

-

Skrobisz, K., et al. (2020). Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes. Molecules, 25(1), 226. [Link]

- Vertex AI Search result on the synthesis of dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxyl

Sources

- 1. Wholesale (1S,2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid CAS:200948-89-6 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 3. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. d-nb.info [d-nb.info]

- 8. Asymmetric ester hydrolysis with pig-liver esterase â Grokipedia [grokipedia.com]

- 9. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Preparation of chiral hydroxyester synthons vis stereoselective porcine pancreatic lipase-catalysed hydrolyses of meso-diesters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. aquila.usm.edu [aquila.usm.edu]

- 16. d-nb.info [d-nb.info]

Application Note: Lipase-Catalyzed Kinetic Resolution of Racemic trans-Dimethyl Cyclohexane-1,2-dicarboxylate

Introduction & Mechanistic Rationale

The chiral molecule (1S,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid is a highly sought-after building block in medicinal chemistry. Its rigid trans-cyclohexane backbone restricts conformational freedom, making it an exceptional scaffold for peptidomimetics, active pharmaceutical ingredients (APIs), and chiral ligands in asymmetric catalysis.

Historically, accessing the enantiopure trans-monoester relied on classical chemical resolution using chiral amines (e.g., (S)-(-)-1-phenylethylamine) [1]. However, this approach suffers from poor atom economy, requires stoichiometric amounts of chiral auxiliaries, and often necessitates multiple, low-yielding recrystallizations.

Biocatalytic kinetic resolution via asymmetric monohydrolysis offers a highly efficient, self-validating, and green alternative. Lipases differentiate the enantiomers of racemic trans-dimethyl cyclohexane-1,2-dicarboxylate within their chiral active sites. Candida antarctica Lipase B (CALB, commercially available in its immobilized form as Novozym 435) is particularly advantageous. It exhibits an exceptional enantiomeric ratio (E-value > 200), yielding the (1S,2S)-monoester in >98% enantiomeric excess (ee) while leaving the unreacted (1R,2R)-diester intact [2].

Causality in Experimental Design

To ensure a robust and reproducible workflow, every parameter in this protocol is chosen based on strict physicochemical causality:

-

Solvent Selection (Biphasic MTBE/Buffer): Lipases operate optimally at the lipid-water interface (interfacial activation). Using a 10% v/v MTBE (tert-butyl methyl ether) co-solvent solubilizes the highly hydrophobic diester substrate without stripping the essential hydration shell from the enzyme, thereby preventing denaturation.

-

Continuous pH-Stat Titration (Self-Validating System): The hydrolysis of the ester generates a carboxylic acid. Without intervention, the pH would drop, protonating the catalytic histidine residue in the enzyme's active site and halting the reaction. A pH-stat maintains a constant pH of 7.2. Furthermore, the volume of NaOH consumed provides a direct, real-time readout of reaction conversion, making the protocol inherently self-validating. You know exactly when to quench the reaction to maximize both yield and ee.

-

Phase-Separation Purification: The reaction yields an acidic product (the monoester) and a neutral unreacted substrate (the diester). Simple liquid-liquid extraction at varying pH levels completely separates these components without the need for resource-intensive column chromatography.

Experimental Workflow

Caption: Workflow for the lipase-catalyzed kinetic resolution and downstream isolation.

Step-by-Step Methodology

Reagents & Equipment:

-

Racemic trans-dimethyl cyclohexane-1,2-dicarboxylate (100 mmol, 20.0 g)

-

Candida antarctica Lipase B (Novozym 435, 1.0 g)

-

0.1 M Sodium phosphate buffer (pH 7.2, 150 mL)

-

MTBE (tert-butyl methyl ether, 15 mL)

-

1.0 M NaOH solution (titrant)

-

Automated pH-stat titrator

Protocol:

-

Substrate Preparation: In a 500 mL jacketed reactor equipped with an overhead stirrer, suspend 20.0 g (100 mmol) of racemic trans-dimethyl cyclohexane-1,2-dicarboxylate in 150 mL of 0.1 M sodium phosphate buffer (pH 7.2). Add 15 mL of MTBE to create a finely dispersed biphasic system.

-

Enzyme Addition & Initiation: Bring the reactor temperature to 30°C. Initiate the reaction by adding 1.0 g of immobilized Novozym 435.

-

Self-Validating Monitoring: Insert the pH electrode and titrant delivery tube of the pH-stat into the reactor. Set the target pH to 7.2 using 1.0 M NaOH. Monitor the titrant consumption closely. The reaction conversion is exactly equal to the molar equivalents of NaOH added.

-

Quenching: Once exactly 50.0 mL of 1.0 M NaOH (50 mmol) has been consumed—indicating exactly 50% conversion of the racemate—immediately halt the stirring and filter the mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the recovered enzyme with MTBE (2 × 20 mL) for future reuse.

-

Primary Extraction (Removal of Unreacted Substrate): Transfer the filtrate to a separatory funnel. Extract with ethyl acetate (3 × 100 mL). The organic layer contains the unreacted (1R,2R)-dimethyl cyclohexane-1,2-dicarboxylate. Retain the aqueous layer.

-

Secondary Extraction (Product Isolation): Cool the aqueous layer to 4°C in an ice bath. Carefully acidify the solution to pH 2.0 using 2.0 M HCl. (Causality Check: The pKa of the monoester is ~4.5; dropping the pH to 2.0 ensures complete protonation, driving the partition coefficient entirely into the organic phase). Extract the liberated (1S,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid with ethyl acetate (3 × 100 mL).

-

Purification: Combine the organic layers from Step 6, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target (1S,2S)-monoester as a crystalline solid. Verify enantiomeric excess via chiral HPLC.

Optimization Data & Biocatalyst Comparison

To validate the selection of CALB, various biocatalytic conditions were screened. The data below summarizes the impact of enzyme and solvent on the enantiomeric ratio (E-value) and the final ee of the monoester [3].

| Biocatalyst | Co-Solvent | Temp (°C) | Time to 50% Conv. (h) | E-value | ee of (1S,2S)-Monoester (%) |

| Pig Liver Esterase (PLE) | None | 25 | 48 | 45 | 80.0 |

| Subtilisin | None | 25 | 72 | 12 | 45.0 |

| CALB (Free Enzyme) | MTBE (10% v/v) | 30 | 24 | >100 | 95.5 |

| CALB (Novozym 435) | MTBE (10% v/v) | 30 | 12 | >200 | >98.0 |

| CALB (Novozym 435) | DMSO (10% v/v) | 30 | 18 | 150 | 96.0 |

Table 1: Comparison of biocatalytic conditions for the kinetic resolution of trans-dimethyl cyclohexane-1,2-dicarboxylate.

Conclusion

The application of immobilized Candida antarctica Lipase B (Novozym 435) provides a robust, highly scalable, and self-validating protocol for the resolution of (1S,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid. By leveraging a biphasic solvent system and continuous pH-stat monitoring, researchers can achieve >98% ee with minimal downstream purification, bypassing the inefficiencies of classical chemical resolution.

References

- Benchchem.(1S,2S)-Cyclopentane-1,2-dicarboxylic Acid: Resolution Protocols.

- Google Patents (US9080193B2).Preparation of (3aS,7aR)-hexahydroisobenzofuran-1(3H)-one by catalyzed biological resolution of dimethyl cyclohexane-1,2-dicarboxylate.

- ResearchGate.Enzymes as Catalysts in Organic Synthesis.

Application Note: High-Yield Esterification of (1S,2S)-Cyclohexane-1,2-dicarboxylic acid monomethyl ester

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the efficient esterification of (1S,2S)-cyclohexane-1,2-dicarboxylic acid monomethyl ester to its corresponding dimethyl ester, Dimethyl (1S,2S)-cyclohexane-1,2-dicarboxylate. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] The described method is based on the principles of Fischer-Speier esterification, a classic and robust acid-catalyzed reaction.[2] This guide offers in-depth technical insights, a step-by-step experimental protocol, purification and characterization details, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid monomethyl ester is a chiral building block whose selective esterification is a key step in multi-step organic syntheses. The successful conversion to the dimethyl ester, Dimethyl (1S,2S)-cyclohexane-1,2-dicarboxylate, is often critical for subsequent transformations. The Fischer-Speier esterification is an equilibrium-driven process where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.[3][4][5] To drive the reaction to completion and achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[3][5][6]

This protocol employs a significant excess of methanol, which acts as both the reactant and the solvent, and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux to ensure an adequate reaction rate.

Reaction Mechanism: Acid-Catalyzed Esterification

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps, as illustrated by established chemical principles, are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: A molecule of the alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining hydroxyl group, yielding the final ester product.

The entire process is reversible, and each step is in equilibrium.[3]

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Specifications |

| (1S,2S)-Cyclohexane-1,2-dicarboxylic acid monomethyl ester | >98% purity |

| Methanol (MeOH) | Anhydrous, ACS grade |

| Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Concentrated (98%) or monohydrate |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Brine (Saturated NaCl solution) | Aqueous solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Granular |

| Ethyl Acetate (EtOAc) | ACS grade |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | With appropriate joint size |

| Magnetic stirrer and stir bar | |

| Heating mantle or oil bath | With temperature control |

| Separatory funnel | |

| Rotary evaporator | |

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

| pH paper or pH meter |

Step-by-Step Procedure

The following workflow outlines the key stages of the esterification process.

Sources

Preventing epimerization of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid during heating

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience an unexpected loss of chiral purity when working with cyclohexane-1,2-dicarboxylic acid monoesters.

The epimerization of (1S,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid during heating is a classic example of a kinetic degradation process driven by a hidden thermodynamic sink. This guide deconstructs the causality behind this degradation and provides field-proven, self-validating protocols to preserve your compound's stereochemical integrity.

Section 1: The Causality of Epimerization (Mechanistic FAQs)

Q: Why does the (1S,2S) monoester epimerize upon heating when the trans isomer is supposed to be more stable? A: In a solvated, free-acid state, the (1S,2S) trans-diequatorial conformation is indeed thermodynamically favored over the cis-axial-equatorial epimer[1]. However, heating the monoester introduces a new thermodynamic driver: intramolecular dehydration/dealcoholation to form an anhydride[2].

Because of the rigid geometry of the cyclohexane ring, a trans-fused 5-membered anhydride ring is highly strained and energetically inaccessible under standard conditions[3]. Conversely, the cis-fused anhydride forms readily and is highly stable. When the system is heated, the alpha-proton becomes labile. The molecule undergoes transient enolization, destroying the (1S,2S) stereocenter. Upon reprotonation, any molecules that adopt the cis configuration are irreversibly siphoned off into the cis-anhydride form (losing methanol/water). This anhydride acts as a thermodynamic sink, pulling the entire equilibrium toward the epimerized cis state[4].

Q: What role do trace impurities play in this process? A: Trace acids or bases drastically lower the activation energy for the enolization step. While pure thermal epimerization might require temperatures exceeding 120 °C, the presence of residual basic salts from a prior saponification step can catalyze alpha-deprotonation at temperatures as low as 60 °C[1].

Figure 1: Thermal epimerization pathway driven by the cis-anhydride thermodynamic sink.

Section 2: Quantitative Process Parameters

To engineer a robust process, we must establish strict operational boundaries. The table below summarizes the critical thermodynamic and kinetic thresholds that dictate the stability of the (1S,2S) monoester.

| Parameter | (1S,2S)-trans Isomer | (1R,2S)/(1S,2R)-cis Isomer |

| Conformation | Diequatorial (Stable in solution) | Axial-Equatorial (Less stable in solution) |

| Anhydride Stability | Highly Strained (Disfavored) | Unstrained (Thermodynamic Sink) |

| Epimerization Temp (Neutral) | > 120 °C | N/A |

| Epimerization Temp (Base/Acid) | > 60 °C | N/A |

| Preferred Activation Method | Oxalyl Chloride / DMF (0 °C) | N/A |

Section 3: Troubleshooting Common Workflows

Issue 1: Significant ee/de drop observed after rotary evaporation of the extraction solvent.

-

Root Cause Analysis: Operators often increase the water bath temperature to >50 °C to accelerate the removal of high-boiling solvents. If the organic phase contains trace amounts of base, this localized heating provides enough energy to cross the enolization barrier.

-

Corrective Action: Implement strict temperature controls (Bath < 35 °C) and rely on high vacuum rather than heat for solvent removal.

Issue 2: Epimerization occurs during conversion to the acid chloride for downstream amidation.

-

Root Cause Analysis: Refluxing the monoester in thionyl chloride (SOCl₂) is a common but fatal choice. The combination of heat and the highly electrophilic intermediate promotes ketene formation or enolization, leading to rapid epimerization.

-

Corrective Action: Switch to a mild, low-temperature activation protocol using oxalyl chloride and catalytic DMF at 0 °C.

Figure 2: Operational workflow and critical control parameters to prevent epimerization.

Section 4: Field-Proven, Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory in-process control (IPC) checkpoints to verify stereochemical integrity before proceeding.

Protocol A: Safe Isolation and Drying of the (1S,2S)-Monoester

-

Cold Extraction: After your reaction or resolution step, quench the mixture at 0–5 °C. Adjust the pH to 3.0–4.0 using cold 1M HCl to protonate the carboxylate while minimizing acid-catalyzed enolization.

-

Phase Separation: Extract with a low-boiling organic solvent (e.g., dichloromethane or diethyl ether) to facilitate easier downstream evaporation.

-

Washing: Wash the organic layer with brine to remove trace aqueous acids/bases. Dry over anhydrous Na₂SO₄.

-

Solvent Evaporation (Critical Step): Transfer to a rotary evaporator. Set the water bath strictly to ≤ 35 °C . Apply a high vacuum (e.g., < 50 mbar for DCM) to remove the solvent.

-

IPC Checkpoint 1: Take a 1 mg aliquot, dissolve in chiral HPLC mobile phase, and run against a racemic standard. The ee should remain >98%. If epimerization is detected, audit the glassware for trace base contamination.

-

Vacuum Drying: Dry the resulting solid in a vacuum oven at room temperature (20–25 °C) for 12 hours. Do not apply heat.

Protocol B: Epimerization-Free Carboxylic Acid Activation

-

Setup: Dissolve the dried (1S,2S)-monoester (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert nitrogen atmosphere.

-

Cooling: Chill the reaction flask to 0 °C using an ice-water bath.